molecular formula C17H16BrNO B11054916 2-bromo-N-[4-(1-methylcyclopropyl)phenyl]benzamide

2-bromo-N-[4-(1-methylcyclopropyl)phenyl]benzamide

Cat. No.: B11054916
M. Wt: 330.2 g/mol
InChI Key: KBLRFQATRDSIKD-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(1-methylcyclopropyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide structure and a 1-methylcyclopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(1-methylcyclopropyl)phenyl]benzamide typically involves the bromination of a suitable benzamide precursor. One common method is the bromination of N-[4-(1-methylcyclopropyl)phenyl]benzamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(1-methylcyclopropyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[4-(1-methylcyclopropyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(1-methylcyclopropyl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the 1-methylcyclopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[4-(1-methylcyclopropyl)phenyl]benzamide is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

2-bromo-N-[4-(1-methylcyclopropyl)phenyl]benzamide

InChI

InChI=1S/C17H16BrNO/c1-17(10-11-17)12-6-8-13(9-7-12)19-16(20)14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,20)

InChI Key

KBLRFQATRDSIKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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